7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the CAS Number: 1538546-37-0 . It is used as a reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C11H15FN2 . The exact structure would require more detailed information or a structural analysis tool, which I currently do not have access to.Scientific Research Applications
Synthesis and Structural Studies
Synthesis Approaches : The acylative kinetic resolution of fluoro-tetrahydroquinolines, including 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, has been explored. This process is significant for the preparation of enantiopure compounds, which are crucial in pharmaceutical research (Gruzdev et al., 2013).
Chemical Properties and Modifications : Investigations have been conducted on fluoroquinolones, including modifications to the N-1 substituents of naphthyridones and quinolones to develop potent antibacterial activities against various bacteria (Kuramoto et al., 2003).
Pharmacology and Drug Design
Cytotoxic Evaluation for Cancer Treatment : Novel naphthoquinone-fused podophyllotoxins containing fluoro and trifluoromethyl substituents, including compounds related to tetrahydroquinolines, have shown significant anticancer activity in various cancer cell lines (Thanh et al., 2022).
Development of Antibacterial Agents : Quinoxaline 1,4-di-N-oxides with a fluorine atom in the 7-position have exhibited selective activity against Mycobacterium tuberculosis, demonstrating their potential as lead compounds for new analogs in tuberculosis treatment (Vicente et al., 2009).
Material Science and Chemistry
Monomer Synthesis for Polymer Science : Activated bis- and tetrafluoroaromatic compounds containing bis-phenylquinoxaline fragments have been prepared for potential use in synthesizing high-molecular-weight aromatic quinoxaline-containing polyether ketones (Keshtov et al., 2002).
Pharmaceutical Labeling : The process of labeling fluoroquinolones with fluorine-18 has been explored for pharmacokinetic measurements and visualization of bacterial infections in humans using positron emission tomography (Langer et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
6-fluoro-4-propyl-2,3-dihydro-1H-quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-2-6-14-7-5-13-10-4-3-9(12)8-11(10)14/h3-4,8,13H,2,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQYKPOWLZNLPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538546-37-0 | |
Record name | 7-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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